molecular formula C7H6Cl2S B091032 3,4-Dichlorothioanisole CAS No. 17733-23-2

3,4-Dichlorothioanisole

Cat. No.: B091032
CAS No.: 17733-23-2
M. Wt: 193.09 g/mol
InChI Key: LOGKWMUUIKKPJB-UHFFFAOYSA-N
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Description

3,4-Dichlorothioanisole is an organic compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol . It is a derivative of thioanisole, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is primarily used in research settings and is known for its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorothioanisole can be synthesized through various methods. One common synthetic route involves the reaction of methyl 3-methylthiopropionate with methanesulfonic acid, 1,1,1-trifluoro-, and 3,4-dichlorophenyl ester . Another method involves the use of palladium(II) trifluoroacetate, caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 5,5-dimethyl-1,3-cyclohexadiene at 80°C for 24 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in small quantities for research purposes. The synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorothioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dechlorinated thioanisole derivatives or reduced sulfur compounds.

Scientific Research Applications

3,4-Dichlorothioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorothioanisole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorothioanisole is unique due to the presence of both chlorine atoms and a thioanisole moiety, which imparts distinct chemical properties and reactivity. Its specific substitution pattern and sulfur-containing group make it valuable for specialized research applications and synthetic pathways .

Properties

IUPAC Name

1,2-dichloro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGKWMUUIKKPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374228
Record name 3,4-Dichlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17733-23-2
Record name 1,2-Dichloro-4-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17733-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROTHIOANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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